N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride

Description

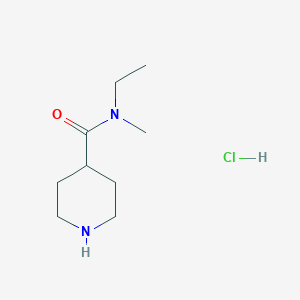

N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride is a piperidine-derived carboxamide compound with a hydrochloride salt formulation. This compound features a piperidine ring substituted at the 4-position with a carboxamide group, where the nitrogen atoms are further modified with ethyl and methyl groups. Its hydrochloride salt enhances aqueous solubility, a critical factor for pharmaceutical applications.

Properties

IUPAC Name |

N-ethyl-N-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-3-11(2)9(12)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHCCNQCKNUDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride typically involves the reaction of N-ethylpiperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Chemical Structure and Synthesis

N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride is characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. The synthesis of this compound typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives under controlled conditions. For example, one method involves the preparation of the hydrochloride salt from 1-methylpiperidine-4-carboxylic acid using thionyl chloride and diethylamine .

Pain Management

Research indicates that this compound may be effective in managing various types of pain, including:

- Migraine : The compound has been noted for its prophylactic effects against migraines .

- Chronic Pain Conditions : It has potential applications in treating trigeminal neuralgia and dental pain .

Neurological Disorders

The compound shows promise in addressing several neurological disorders, including:

- Anxiety Disorders : It may aid in alleviating symptoms associated with anxiety and panic disorders .

- Cognitive Disorders : There is potential for its use in conditions like dementia and memory loss .

Efficacy in Animal Models

A study investigating the efficacy of related compounds demonstrated that modifications to the piperidine structure could enhance potency against neurotropic alphaviruses, suggesting potential antiviral applications for derivatives of this compound .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship has indicated that variations in the piperidine ring can significantly affect the biological activity of related compounds. For instance, a study highlighted how specific modifications led to improved metabolic stability and potency against viral infections .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Applications | Notes |

|---|---|---|---|

| This compound | Structure | Pain management, anxiety disorders | Hydrochloride form enhances solubility |

| 2,4,6-Trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide | Structure | Antiviral properties | Effective against neurotropic viruses |

| Methyl 1H-pyrrole-2-carboxylate | N/A | Antiviral activity | Notable for protection against Sindbis virus |

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitutions

Key structural analogues and their differences are summarized below:

Key Observations :

- Substituent Effects : Ethyl and methyl groups on the piperidine nitrogen (target compound) may confer moderate lipophilicity compared to the more polar N,4-dimethyl variant .

- Pharmacological Activity : Meperidine’s phenyl and ester groups enable opioid receptor binding, absent in the target compound . DACA’s acridine core enables DNA intercalation, a mechanism irrelevant to piperidine carboxamides .

Physicochemical Properties

While direct data for the target compound is sparse, trends among analogues suggest:

- Solubility : Hydrochloride salts generally improve aqueous solubility. Meperidine HCl, for example, is highly soluble, enabling injectable formulations .

- Metabolic Stability :

- N-Dealkylation : Ethyl and methyl substituents (target compound) may undergo slower hepatic N-demethylation compared to tertiary amines like DACA .

- Glucuronidation : Piperidine carboxamides with bulky groups (e.g., phenyl in Meperidine) are prone to Phase II metabolism, while simpler analogues may rely on renal excretion .

Pharmacokinetic and Pharmacodynamic Profiles

- Biodistribution : DACA analogues with lower DNA intercalation (e.g., SN 23490) show improved tumor-to-blood ratios (2.3–2.9) compared to the target compound’s discontinued status, which may indicate poor tissue penetration .

- Cytotoxicity : DACA’s IC₅₀ values (1.4–1.8 µM) highlight potent topoisomerase inhibition, whereas piperidine carboxamides like the target compound lack comparable mechanistic data .

Analytical Methods for Quantification

Hydrochloride salts of carboxamides are commonly analyzed via:

- Spectrophotometry : Used for lomefloxacin HCl (linear range 2–20 µg/mL) and hydroxyzine HCl (recovery >98%) .

- Chromatography : RP-HPLC methods validated for bamifylline HCl (R² = 0.999) and midodrine HCl (response linearity 50–150%) .

Comparison : The target compound’s ethyl group may require modified mobile phases (e.g., higher organic content) compared to methyl-substituted analogues .

Research and Development Challenges

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-N-methylpiperidine-4-carboxamide hydrochloride?

- Methodological Answer : The synthesis typically involves condensation of piperidine-4-carboxamide derivatives with ethyl and methyl groups under nucleophilic substitution conditions. Key reagents include alkyl halides (e.g., ethyl iodide or methyl chloride) and catalysts like triethylamine. Reactions are conducted in polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) at 40–60°C under inert atmospheres to minimize oxidation . Purification via crystallization or column chromatography (using silica gel and methanol/ethyl acetate gradients) is critical to achieve >95% purity.

Q. How can researchers ensure compound stability during storage?

- Methodological Answer : Stability is enhanced by storing the hydrochloride salt in airtight containers under nitrogen at −20°C. Lyophilization is recommended for long-term storage. Regular HPLC analysis (C18 columns, 0.1% trifluoroacetic acid/acetonitrile mobile phase) monitors degradation products, particularly N-oxide derivatives formed via oxidation .

Q. What analytical techniques validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H and ¹³C) to confirm substitution patterns on the piperidine ring.

- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 217.15).

- X-ray crystallography to resolve stereochemical ambiguities, if applicable .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved in assays targeting acetylcholine receptors?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH-dependent solubility or competing ligands). To address this:

- Perform dose-response curves across pH 6.5–7.5 using phosphate-buffered saline.

- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.

- Validate results with structurally analogous compounds (e.g., N-phenylpiperidin-4-amine derivatives) to isolate structure-activity relationships .

Q. What strategies optimize in vivo pharmacokinetics for central nervous system (CNS) studies?

- Methodological Answer : To enhance blood-brain barrier penetration:

- Modify logP values (target 2–3) via prodrug approaches (e.g., esterification of the carboxamide).

- Conduct microdialysis in rodent models to measure brain interstitial fluid concentrations.

- Pair with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Q. How should researchers design experiments to address off-target effects in cellular signaling pathways?

- Methodological Answer :

- Use CRISPR/Cas9 knockout models to silence suspected off-target receptors (e.g., serotonin or histamine receptors).

- Apply phosphoproteomic profiling (LC-MS/MS) to map signaling perturbations.

- Cross-validate findings with computational docking simulations (e.g., AutoDock Vina) to predict binding affinities at non-target sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.